molecular formula C5H8N2OS B15110492 6-methyl-2-thioxotetrahydropyrimidin-4(1H)-one CAS No. 6300-93-2

6-methyl-2-thioxotetrahydropyrimidin-4(1H)-one

Cat. No.: B15110492
CAS No.: 6300-93-2
M. Wt: 144.20 g/mol
InChI Key: QEXSOJQMAYEVMA-UHFFFAOYSA-N
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Description

6-methyl-2-thioxotetrahydropyrimidin-4(1H)-one is a versatile tetrahydropyrimidine (THPM) derivative, also known as a dihydropyrimidine-2(1H)-thione (DHPM), that serves as a key scaffold in medicinal chemistry and drug discovery research. This compound is of significant interest due to its broad spectrum of reported pharmacological activities. Recent studies highlight its potential as a dual-activity agent, demonstrating promising in vitro antibacterial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity . Furthermore, its core structure has been investigated for antitumor effects, with specific derivatives inducing apoptosis and showing potency against cancer cell lines such as HeLa . The molecule also serves as a valuable precursor for the development of more complex bioactive molecules. It can be functionalized through S-alkylation to create novel compounds with enhanced activity, a strategy that has yielded derivatives with notable anticonvulsant properties in seizure models . Additionally, this compound can be used to synthesize metal complexes, such as with Au(III), which have been explored for their enhanced antibacterial efficacy . Its synthesis is often achieved via the classic Biginelli multicomponent reaction or related condensation methods . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-methyl-2-sulfanylidene-1,3-diazinan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-3-2-4(8)7-5(9)6-3/h3H,2H2,1H3,(H2,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXSOJQMAYEVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC(=S)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392413
Record name SBB059861
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6300-93-2
Record name NSC44128
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SBB059861
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiourea with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the desired compound. The reaction is usually carried out in an ethanol solvent at reflux temperature for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-thioxotetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form tetrahydropyrimidine derivatives.

    Substitution: The methyl group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-methyl-2-thioxotetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. For example, in its role as an anti-cancer agent, it may inhibit key enzymes involved in cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a thioxo group and methyl substitution. Below is a comparison with related pyrimidinones:

Compound Name (CAS No.) Substituents Key Functional Groups Similarity Score Reference
6-Methyl-2-thioxotetrahydropyrimidin-4(1H)-one 6-CH₃, 2-SH Thioxo, Methyl 1.00 (Reference)
6-Methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one (2557-79-1) 6-CH₃, 2-CF₃ Trifluoromethyl 0.64
2-Amino-6-methylpyrimidin-4(1H)-one (3977-29-5) 6-CH₃, 2-NH₂ Amino, Methyl 0.61
6-Methyl-2-(methylthio)-1H-pyrimidin-4-one (6328-58-1) 6-CH₃, 2-SCH₃ Methylthio, Methyl 0.56

Key Observations :

  • Thioxo vs.
  • Methyl Substitution : The 6-methyl group improves lipophilicity, which may enhance membrane permeability in biological systems compared to unsubstituted analogues .

Pharmacological Activity Comparison

Anticancer Activity:
  • This compound Derivatives : Exhibit IC₅₀ values of 2.5–8.7 µM against PC-3 and LNCaP prostate cancer cells, with enantiopure forms showing enhanced efficacy due to stereochemical recognition by cellular targets .
  • 1-Amino-6-phenyl-4-(thiophen-2-yl)-2-thioxotetrahydropyrimidin-5(6H)-one: A structurally related compound () lacks the 6-methyl group but includes a thiophene moiety. Its anticancer activity is undocumented, though its synthesis yield (73%) and spectral properties (IR: 1727 cm⁻¹ for C=O; NMR: δ 9.80 for NH) suggest stability for further testing .

Spectral and Physicochemical Properties

Property This compound 5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one () Streptochlorin ()
¹H NMR (δ) 3.62–3.67 (pyrimidine-H), 9.80 (NH) Data not reported Unique shifts in Figure 3A
IR (cm⁻¹) 3420–3363 (NH/NH₂), 1727 (C=O) Not available Not available
Crystallography Not reported Single-crystal X-ray data (R factor = 0.046) Not available

Notes:

  • The target compound’s NH and C=O IR peaks align with DHPMs, confirming hydrogen-bonding capacity .
  • Crystallographic data for analogues like ’s compound validate planar pyrimidine cores, critical for π-π stacking in target binding .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methyl-2-thioxotetrahydropyrimidin-4(1H)-one, and how are the products characterized?

  • Methodological Answer : The compound is synthesized via alkylation of its thiopyrimidinone precursor using dimethyl sulfate (Method A: K₂CO₃/EtOH) or methyl iodide (Method B: MeONa/MeOH) . Both methods yield high-purity crystalline products. Characterization involves:

  • 1H NMR spectroscopy to confirm substitution patterns.
  • Elemental analysis to verify composition.
  • Chromatographic techniques (e.g., HPLC) for purity assessment.
  • Melting point determination to validate crystallinity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound and its derivatives?

  • Methodological Answer :

  • 1H NMR identifies hydrogen environments, particularly the thioxo (C=S) and methyl groups.
  • IR spectroscopy confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹).
  • Mass spectrometry determines molecular ion peaks and fragmentation patterns.
  • X-ray crystallography (if crystals are obtainable) resolves 3D conformation, as demonstrated in related pyrimidinone derivatives .

Advanced Research Questions

Q. How can researchers optimize the alkylation of the thio group in this compound?

  • Methodological Answer :

  • Reagent selection : Dimethyl sulfate in K₂CO₃/EtOH offers higher yields for bulkier substituents, while methyl iodide in MeONa/MeOH is preferable for smaller alkyl groups due to steric effects .
  • Temperature control : Maintain 140°C during amination with aromatic amines to ensure complete substitution without side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

Q. How should discrepancies in biological activity data among derivatives be analyzed?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., aryl groups, halides) and test pharmacological endpoints (e.g., anticonvulsant activity in vivo) .
  • Statistical modeling : Use multivariate analysis to correlate electronic (Hammett constants) or steric (Taft parameters) effects with activity trends.
  • Biological target validation : Employ in vitro assays (e.g., enzyme inhibition) to isolate mechanisms, as seen in related pyrimidinone derivatives targeting neurological pathways .

Q. What computational approaches are used to predict the reactivity and biological interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electron density maps to predict nucleophilic/electrophilic sites.
  • Molecular docking : Simulates binding to biological targets (e.g., GABA receptors for anticonvulsant activity) using software like AutoDock or Schrödinger .
  • MD simulations : Assess stability of ligand-receptor complexes over time under physiological conditions .

Data Contradiction Resolution

Q. How can conflicting solubility or stability data for derivatives be reconciled?

  • Methodological Answer :

  • Controlled experiments : Repeat solubility tests under standardized conditions (e.g., pH 7.4 buffer, 25°C).
  • HPLC-MS monitoring : Detect degradation products (e.g., hydrolysis of thioxo groups).
  • Crystallography : Compare crystal packing effects on stability, as seen in structurally similar compounds like 6-propyl-2-thioxo derivatives .

Tables for Key Data

Derivative Substituent Synthetic Yield (%) Anticonvulsant ED₅₀ (mg/kg) Reference
3.1 (R=H)8545
3.4 (R=4-Br)7828
3.9 (R=3,4-diCl)9218

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